3-クロロ-5-メチルチオフェン-2-カルボン酸

概要

説明

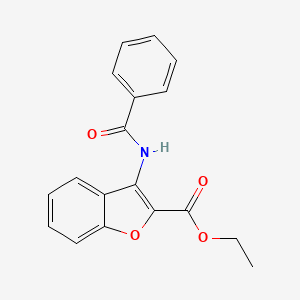

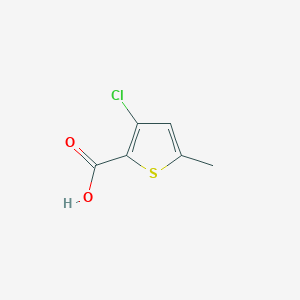

3-Chloro-5-methylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C6H5ClO2S . It has a molecular weight of 176.62 .

Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methylthiophene-2-carboxylic acid consists of a thiophene ring, which is a five-membered ring with one sulfur atom. The ring is substituted with a methyl group at the 5-position and a carboxylic acid group at the 2-position. There is also a chlorine atom attached at the 3-position .作用機序

The mechanism of action of 3-Chloro-5-methylthiophene-2-carboxylic acid is not well understood. However, it is believed that the chloro and carboxylic acid groups on the thiophene ring play a crucial role in its biological activity. The chloro group may act as an electron-withdrawing group, making the molecule more reactive towards biological targets. The carboxylic acid group may also interact with proteins or enzymes, leading to the inhibition of their activity.

Biochemical and Physiological Effects:

3-Chloro-5-methylthiophene-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

実験室実験の利点と制限

One of the advantages of using 3-Chloro-5-methylthiophene-2-carboxylic acid in lab experiments is its versatility. It can be easily synthesized and modified to obtain different derivatives with varying biological activities. Another advantage is its stability, which makes it suitable for long-term experiments. However, one of the limitations of using 3-Chloro-5-methylthiophene-2-carboxylic acid is its potential toxicity, which may limit its use in certain experiments.

将来の方向性

There are several future directions for the use of 3-Chloro-5-methylthiophene-2-carboxylic acid in scientific research. One potential direction is the development of new drugs based on 3-Chloro-5-methylthiophene-2-carboxylic acid derivatives. Another direction is the use of 3-Chloro-5-methylthiophene-2-carboxylic acid in materials science, where it can be used as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to understand the mechanism of action of 3-Chloro-5-methylthiophene-2-carboxylic acid and its potential toxicity.

In conclusion, 3-Chloro-5-methylthiophene-2-carboxylic acid is a versatile compound that has a range of applications in scientific research. Its synthesis method is relatively simple, and it has been shown to possess various biological activities. Further research is needed to fully understand its mechanism of action and potential toxicity, but 3-Chloro-5-methylthiophene-2-carboxylic acid holds promise for future drug development and materials science.

科学的研究の応用

- 抗炎症剤: チオフェン系分子は抗炎症作用を示すため、創薬のための有望な候補です .

- 抗がん剤: 特定のチオフェン誘導体は抗がん活性を示しています。 研究者は、チオフェン環系の改変によって有効性を高めることを検討しています .

- 抗菌剤: チオフェンは抗菌剤として有望視されています。 その独自の構造により、微生物細胞との標的相互作用が可能になります .

- 電位依存性ナトリウムチャネル遮断薬: チオフェンに関連する化合物であるアルチカインは、歯科麻酔薬および電位依存性ナトリウムチャネル遮断薬として作用します .

有機エレクトロニクスと半導体

チオフェン誘導体は、有機エレクトロニクスおよび半導体材料において重要な役割を果たします:

- 有機電界効果トランジスタ(OFET): チオフェン系化合物は、フレキシブルで低消費電力の電子デバイスに不可欠なOFETの開発に貢献しています .

- 有機発光ダイオード(OLED): 研究者は、チオフェンが半導体特性と効率的な発光能力を持つため、OLEDの製造に利用しています .

腐食抑制と材料科学

チオフェン誘導体は、工業化学および材料科学で応用されています:

チオフェン誘導体の合成方法

いくつかの合成方法がチオフェン誘導体に繋がります:

- 縮合反応: ゲヴァルト、パール・クノール、フィッセルマン、ヒンズベルグ合成は、チオフェン誘導体を得るための重要な方法です。 例えば、ゲヴァルト反応は、硫黄、α-メチレンカルボニル化合物、およびα-シアノエステルを縮合させてアミノチオフェンを生成します .

要約すると、3-クロロ-5-メチルチオフェン-2-カルボン酸は、創薬から材料科学まで、さまざまな分野で大きな可能性を秘めています。 その独自の構造と多様な特性により、継続的な研究と革新のための魅力的な主題となっています . 🌟

特性

IUPAC Name |

3-chloro-5-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c1-3-2-4(7)5(10-3)6(8)9/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJIMVUEBVROJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

229343-22-0 | |

| Record name | 3-chloro-5-methylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-4-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2458033.png)

![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2458034.png)

![Ethyl 5-hydroxy-1,2-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate](/img/structure/B2458036.png)

![3-hexadecyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458038.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2458040.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2458046.png)

![2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid](/img/structure/B2458047.png)

![2-({[2-(Morpholin-4-yl)pyridin-4-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B2458048.png)

![2-chloro-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B2458049.png)